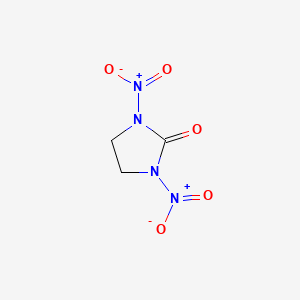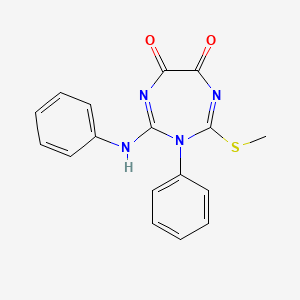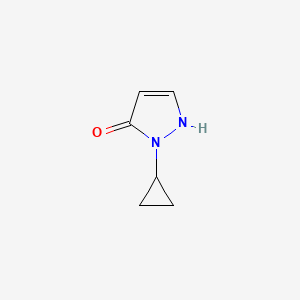![molecular formula C10H12ClN5O B13995565 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- CAS No. 1760-37-8](/img/structure/B13995565.png)
2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- is a compound belonging to the imidazoline family, which is characterized by a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- typically involves the condensation of 1,2-diamines with nitriles or esters. The nitrile-based route is essentially a cyclic Pinner reaction, requiring high temperatures and acid catalysis. This method is effective for both alkyl and aryl nitriles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, it is being investigated for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties. In industry, it is used as a surfactant and corrosion inhibitor .
Wirkmechanismus
The mechanism of action of 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- involves its interaction with specific molecular targets and pathways. It is known to bind to imidazoline receptors, which are involved in the regulation of cardiovascular activities. The binding of this compound to these receptors can lead to various physiological effects, including vasodilation and reduced blood pressure .
Vergleich Mit ähnlichen Verbindungen
2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- can be compared with other similar compounds such as oxymetazoline, xylometazoline, tetrahydrozoline, and naphazoline. These compounds also belong to the imidazoline family and share similar structural features. 2-Imidazoline, 2-[2-(p-chlorobenzyl)-2-nitrosohydrazino]- is unique due to its specific substituents, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1760-37-8 |
|---|---|
Molekularformel |
C10H12ClN5O |
Molekulargewicht |
253.69 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-N-(4,5-dihydro-1H-imidazol-2-ylamino)nitrous amide |
InChI |
InChI=1S/C10H12ClN5O/c11-9-3-1-8(2-4-9)7-16(15-17)14-10-12-5-6-13-10/h1-4H,5-7H2,(H2,12,13,14) |
InChI-Schlüssel |
VIHXGRJEGOUOIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NN(CC2=CC=C(C=C2)Cl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





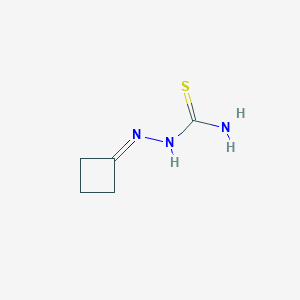
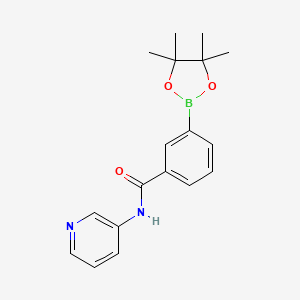
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)


![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)
